Ska-31

Ion channel pharmacology Potassium channel activation Electrophysiology

SKA-31 is the preferred dual KCa2/KCa3.1 activator for in vivo cardiovascular studies, providing validated blood pressure reduction (12 mmHg in AngII-hypertensive mice) and a 12-hour half-life enabling once-daily dosing. With 10-20x improved potency over riluzole, it uniquely enables concentration-dependent dissection of KCa2 vs KCa3.1 contributions. Its established safety profile in 12-week chronic protocols distinguishes it from less characterized analogs. Choose SKA-31 for titratable dual-channel engagement where precise physiological fidelity is required.

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
CAS No. 40172-65-4
Cat. No. B1681003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSka-31
CAS40172-65-4
Synonymsnaphtho(1,2-d)thiazol-2-ylamine
SKA-31
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2N=C(S3)N
InChIInChI=1S/C11H8N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H2,12,13)
InChIKeyFECQXVPRUCCUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility27.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SKA-31 CAS 40172-65-4: KCa2/KCa3.1 Dual Activator Technical Profile


SKA-31 (Naphtho[1,2-d]thiazol-2-ylamine) is a benzothiazole-derived positive gating modulator of small-conductance (KCa2.1-2.3) and intermediate-conductance (KCa3.1) calcium-activated potassium channels [1]. Developed from a library of 41 benzothiazole compounds using the neuroprotectant riluzole as a template, SKA-31 demonstrates 10- to 20-fold improved potency compared to its parent scaffold and represents an early-generation dual activator suitable for both in vitro and in vivo experimental applications [2]. The compound activates KCa3.1 with EC50 = 260 nM and KCa2.x subtypes with EC50 values of 1.9-2.9 μM in patch-clamp assays using HEK-293 cells stably expressing human or rat channels [1].

SKA-31 vs. Other KCa Channel Activators: Why Structural Analogs Cannot Be Substituted


KCa channel activators within the benzothiazole/oxazole class exhibit markedly divergent selectivity profiles and in vivo pharmacological properties despite sharing core pharmacophores. SKA-31 serves as the parent compound from which KCa3.1-selective derivatives were developed, but substitution with these later-generation compounds fundamentally alters experimental outcomes. SKA-121 and SKA-111, optimized from the SKA-31 scaffold, achieve 40-fold and 123-fold selectivity for KCa3.1 over KCa2.3, respectively, whereas SKA-31 maintains dual activation across all KCa2 and KCa3.1 subtypes [1][2]. In contrast, KCa2-selective modulators like CyPPA and NS13001 spare KCa3.1 entirely, with CyPPA displaying EC50 ~14 μM on KCa2.2 with no significant activity on KCa3.1 [3]. NS309, while also a dual activator, exhibits a distinct binding mode at the CaM-BD/CaM interface—sitting more 'forward' and forming a direct hydrogen bond with R362 in KCa3.1—whereas SKA-31 and its derivatives bind 'deeper' in the interface and hydrogen bond with E54 on CaM [1]. Critically, SKA-31 possesses a reported half-life of 12 hours, a favorable in vivo pharmacokinetic profile that was foundational for its selection over the equipotent but less drug-like SKA-20 analog [4]. These differences in selectivity fingerprint, molecular binding mechanism, and ADME properties preclude generic substitution without altering experimental interpretation and physiological outcome.

SKA-31 Comparative Pharmacology Data: Quantified Differentiation Against Closest Analogs


SKA-31 Dual KCa2/KCa3.1 Activation Potency vs. Riluzole (Parent Scaffold)

SKA-31 demonstrates 10- to 20-fold enhanced potency compared to riluzole across all KCa2 and KCa3.1 channel subtypes. Against hKCa3.1, SKA-31 achieves EC50 = 260 ± 40 nM versus riluzole EC50 = 1.9 ± 0.3 μM, representing a 7.3-fold potency improvement [1]. Against hKCa2.1, SKA-31 exhibits EC50 = 2.9 ± 0.4 μM compared to riluzole EC50 = 21 ± 3 μM, a 7.2-fold difference [1]. This potency gain was the primary advancement enabling in vivo utility of the benzothiazole series.

Ion channel pharmacology Potassium channel activation Electrophysiology

SKA-31 Native Endothelial Channel Potency vs. Recombinant System Values

SKA-31 activates native KCa2.3 and KCa3.1 channels in murine carotid endothelial cells with enhanced potency relative to recombinant systems. Native KCa3.1 channels exhibit EC50 = 115 nM versus 260 nM in recombinant HEK-293 cells; native KCa2.3 channels exhibit EC50 = 1.2 μM versus 2.9 μM in recombinant cells [1]. This 2.3- to 2.4-fold leftward shift in potency in the native endothelial environment may reflect differences in channel-calmodulin coupling or accessory protein interactions absent in heterologous expression systems.

Endothelial physiology Vascular pharmacology EDHF signaling

SKA-31 In Vivo Blood Pressure Reduction vs. SKA-121 (KCa3.1-Selective Derivative)

SKA-31 (10-30 mg/kg i.p.) lowers mean arterial pressure (MAP) by 4-6 mmHg in normotensive mice and by 12 mmHg in angiotensin-II-induced hypertensive mice, with effects absent in KCa3.1(-/-) mice, confirming on-target mechanism [1]. SKA-121, the 40-fold KCa3.1-selective derivative, requires 100 mg/kg i.p. to achieve significant MAP reduction in wild-type mice . SKA-31 achieves comparable or superior in vivo efficacy at 3- to 10-fold lower doses than SKA-121, consistent with its dual KCa2/KCa3.1 activation profile and 12-hour half-life [1][2].

Cardiovascular pharmacology Hypertension In vivo efficacy

SKA-31 Long-Term Tolerability in Chronic Disease Model: 12-Week Dosing Study

In a 12-week chronic dosing study in adult male Goto-Kakizaki (GK) rats with spontaneous type 2 diabetes, daily SKA-31 administration (10 mg/kg i.p.) was well-tolerated without adverse histological effects in brain, kidney, or liver, and did not elicit a pro-inflammatory profile [1]. Vehicle-treated GK rats exhibited gradual increases in systolic and diastolic blood pressure over the 12-week period, whereas SKA-31-treated animals maintained lower mean arterial pressure and demonstrated improved ejection fraction and fractional shortening by echocardiography [1]. SKA-31 treatment improved vascular endothelial function in small mesenteric arteries and increased expression of vasodilatory signaling molecules in the vascular wall [1].

Type 2 diabetes Chronic cardiovascular therapy Safety pharmacology

SKA-31 EC50 Selectivity Profile: 10-Fold Preference for KCa3.1 Over KCa2 Subtypes

SKA-31 exhibits a ~10-fold lower EC50 for KCa3.1 (260 nM) compared to KCa2.1, KCa2.2, and KCa2.3 (1.9-2.9 μM) in recombinant patch-clamp assays . This selectivity profile differs fundamentally from CyPPA (KCa2.2/KCa2.3-selective, spares KCa3.1) [1], SKA-121 (40- to 41-fold selective for KCa3.1 over KCa2.3) [2], and SKA-111 (123-fold selective for KCa3.1 over KCa2.3) [2]. SKA-31 occupies a unique middle ground, providing dual activation with a modest preference for KCa3.1, making it suitable for studies requiring simultaneous engagement of both small- and intermediate-conductance calcium-activated potassium channels.

Channel selectivity Pharmacological profiling KCa channel subtypes

SKA-31 Optimal Use Cases: Research Applications Supported by Quantitative Evidence


In Vivo Cardiovascular Pharmacology Studies Requiring Dual KCa2/KCa3.1 Activation

SKA-31 is the preferred tool compound for in vivo cardiovascular studies where simultaneous activation of both endothelial KCa2.3 and KCa3.1 channels is mechanistically required. Supported by demonstrated blood pressure reduction of 12 mmHg in AngII-hypertensive mice at 30 mg/kg i.p. [1] and hypotension plus bradycardia at 1-10 mg/kg i.v. in both SHR and WKY rats [2], SKA-31 provides validated in vivo efficacy. Its 12-hour half-life [1] enables once-daily dosing regimens. For studies specifically requiring isolated KCa3.1 activation, SKA-121 or SKA-111 should be substituted; conversely, for KCa2-selective activation, CyPPA or NS13001 are more appropriate.

Endothelial Function and EDHF-Mediated Vasodilation Assays

SKA-31 potentiates acetylcholine-induced endothelium-dependent relaxation in isolated small mesenteric arteries and induces direct vasorelaxation of phenylephrine-preconstricted arterial rings with IC50 = 93 nM [1][2]. In native murine carotid endothelial cells, SKA-31 activates KCa3.1 with EC50 = 115 nM and KCa2.3 with EC50 = 1.2 μM . Researchers should prepare concentration-response curves spanning 10 nM to 30 μM in tissue bath experiments and include KCa3.1(-/-) tissue or TRAM-34 (KCa3.1 inhibitor) plus UCL1684 (KCa2.3 inhibitor) controls to confirm on-target effects. The compound's ~10-fold KCa3.1 preference over KCa2.x informs interpretation of inhibitor reversal studies.

Chronic Disease Model Studies in Type 2 Diabetes and Hypertension

SKA-31 has been validated in a 12-week chronic dosing protocol in Goto-Kakizaki (GK) rats with spontaneous type 2 diabetes, with daily 10 mg/kg i.p. administration demonstrating prevention of progressive blood pressure elevation, improved cardiac ejection fraction, and absence of adverse histology in brain, kidney, and liver [1]. For chronic hypertension studies, SKA-31 (1-10 mg/kg) promotes hypotension and maintains KCa2.3/KCa3.1-EDH response in small mesenteric arteries of spontaneously hypertensive rats (SHR) [2]. The established safety profile in long-term studies distinguishes SKA-31 from less thoroughly characterized analogs for extended-duration experimental protocols.

Electrophysiological Studies Differentiating KCa2 vs. KCa3.1 Contributions

SKA-31's modest ~10-fold selectivity for KCa3.1 over KCa2.x (EC50: KCa3.1 = 260 nM; KCa2.1 = 2.9 μM; KCa2.2 = 1.9 μM; KCa2.3 = 2.9 μM) [1] enables concentration-dependent dissection of KCa2 versus KCa3.1 contributions to cellular electrophysiology. At 100-300 nM, SKA-31 preferentially activates KCa3.1; at 3-10 μM, both KCa2 and KCa3.1 channels are robustly activated. This graded activation profile contrasts with NS309 (near-equipotent across subtypes) [2] and highly selective derivatives (SKA-121, SKA-111) , making SKA-31 uniquely suited for experiments requiring titratable dual-channel engagement rather than all-or-none subtype selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ska-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.